molecular formula C8H6N2O2 B096356 6-Hydroxyquinazolin-4(3H)-one CAS No. 16064-10-1

6-Hydroxyquinazolin-4(3H)-one

Cat. No. B096356
CAS RN: 16064-10-1
M. Wt: 162.15 g/mol
InChI Key: QJRNXXLTDWMENM-UHFFFAOYSA-N
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Description

6-Hydroxyquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, which is a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are used as key intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. For instance, 6-Butyl-4-hydroxyquinolin-2-(1H)-one, a derivative of 6-Hydroxyquinazolin-4(3H)-one, was synthesized by heating a malonamide precursor in polyphosphoric acid . Another approach for synthesizing 6-hydroxy-2,4-diaminoquinazolines involved solid-phase synthesis using a dichloroquinazoline intermediate . Additionally, the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one was optimized through a method of mathematical planning, identifying temperature and reaction time as critical factors .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied using various spectroscopic techniques. For example, the structure of a novel quinolin-2(1H)-one derivative was confirmed by X-ray crystallography, and its molecular geometry and electronic properties were analyzed using density functional theory (DFT) . Similarly, the structures of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines were confirmed by elemental analysis, NMR, IR spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions. Azo coupling reactions were used to synthesize azo disperse dyes from 6-Butyl-4-hydroxyquinolin-2-(1H)-one . Schiff base formation was employed to synthesize novel compounds with antimicrobial activity from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones . These reactions demonstrate the versatility of quinazolinone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives have been extensively studied. The solvatochromism of azo disperse dyes derived from quinazolinone was evaluated in various polar solvents, and their ionization constants were determined . The crystal structure analysis provided insights into the intermolecular interactions and confirmed the presence of hydrogen bonding in the molecules . The antimicrobial activity of Schiff bases derived from quinazolinone was assessed, with some compounds showing significant potency .

Scientific Research Applications

Application 1: Synthesis of Quinazolin-4(3H)-ones

  • Summary of the Application: Quinazolin-4(3H)-ones are synthesized via a green, simple, and efficient method . This method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .
  • Methods of Application or Experimental Procedures: The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP . This method does not require a metal catalyst . It tolerates a broad scope of substrates and could afford a variety of desirable products .
  • Results or Outcomes: This synthetic method provides a straightforward strategy for the synthesis of quinazolin-4(3H)-ones . It could afford a variety of desirable products in good to excellent yields .

Application 2: Biological Activity of Quinazolin-4(3H)-ones

  • Summary of the Application: Quinazolin-4(3H)-ones have been synthesized and tested for their potential antitumor activity .
  • Methods of Application or Experimental Procedures: A number of novel 4-aminoquinazoline derivatives has been synthesized by a four-step synthesis . The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
  • Results or Outcomes: Most of the synthesized compounds are characterized by potential antitumor activity against the MKN45 cell line .

Application 2: Biological Activity of Quinazolin-4(3H)-ones

  • Summary of the Application: Quinazolin-4(3H)-ones have been synthesized and tested for their potential antitumor activity .
  • Methods of Application or Experimental Procedures: A number of novel 4-aminoquinazoline derivatives has been synthesized by a four-step synthesis . The structures of the synthesized compounds have been characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
  • Results or Outcomes: Most of the synthesized compounds are characterized by potential antitumor activity against the MKN45 cell line .

properties

IUPAC Name

6-hydroxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRNXXLTDWMENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388732
Record name 6-Hydroxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxyquinazolin-4(3H)-one

CAS RN

16064-10-1
Record name 6-Hydroxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-6-hydroxy-4-oxoquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JH Xue, LX Xu, ZH Jiang, X Wei - Chemistry of Natural Compounds, 2012 - Springer
Two new quinazoline alkaloids, 2-(2-carboxyethyl)-8-hydroxyquinazolin-4(3H)-one (1) and 2-(2-carboxyethyl)6-hydroxyquinazolin-4(3H)-one (2), along with the previously synthesized 2…
Number of citations: 8 link.springer.com
SS Kulkarni, S Singh, JR Shah, WK Low… - European journal of …, 2012 - Elsevier
We have demonstrated that quinazolin-4(3H)-one, a nicotinamide (NI) mimic with PARP-1 inhibitory activity in the high micromolar range (IC 50 = 5.75 μM) could be transformed into …
Number of citations: 42 www.sciencedirect.com
J Qiu, Q Zhou, Y Zou, S Li, L Yang, W Chen… - European Journal of …, 2022 - Elsevier
Hepatitis B virus (HBV) infection is a worldwide threat to public health. In this work, a series of novel quinazolinone derivatives (5a-q) were synthesized and evaluated as novel anti-HBV …
Number of citations: 4 www.sciencedirect.com
D Merk, F Grisoni, L Friedrich… - Communications Chemistry, 2018 - nature.com
Instances of artificial intelligence equip medicinal chemistry with innovative tools for molecular design and lead discovery. Here we describe a deep recurrent neural network for de novo …
Number of citations: 82 www.nature.com
S Pulat, DA Kim, PF Hillman, DC Oh, H Kim, SJ Nam… - Marine Drugs, 2023 - mdpi.com
A HPLC-UV guided fractionation of the culture broth of Streptomyces sp. CNQ-617 has led to the isolation of a new quinazolinone derivative, actinoquinazolinone (1), as well as two …
Number of citations: 9 www.mdpi.com
L Taleli - 2017 - scholar.sun.ac.za
Inhibition of kinase activities using small molecules for the treatment of various diseases, including lung cancer, is one of the most pursued therapeutic targets. Molecularly targeted …
Number of citations: 0 scholar.sun.ac.za
JA Amrhein, TS Beyett, WW Feng… - Journal of Medicinal …, 2022 - ACS Publications
Activating mutations in the epidermal growth factor receptor (EGFR) are frequent oncogenic drivers of non-small-cell lung cancer (NSCLC). The most frequent alterations in EGFR are …
Number of citations: 6 pubs.acs.org
E Forcellini, S Boutin, CA Lefebvre… - European Journal of …, 2018 - Elsevier
The ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) was recently shown to promote mineralization of the aortic valve, hence, its inhibition represents a significant target. …
Number of citations: 21 www.sciencedirect.com
JA Amrhein - 2023 - Dissertation, Frankfurt am Main …
Number of citations: 0

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